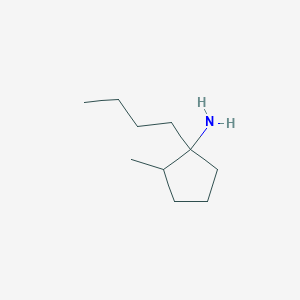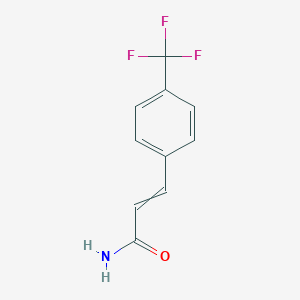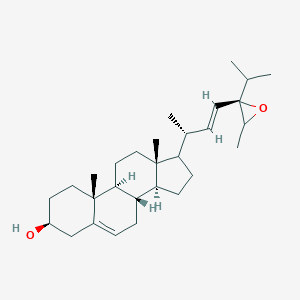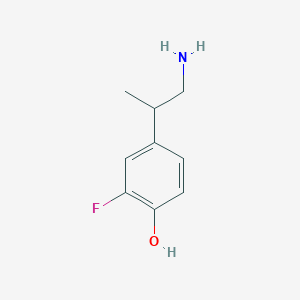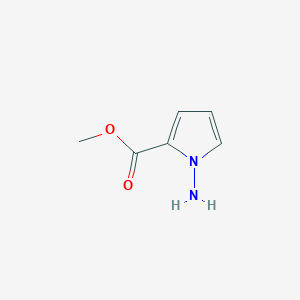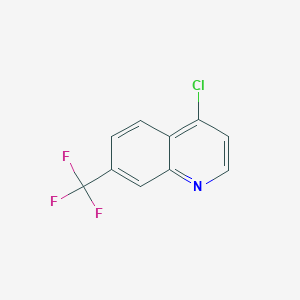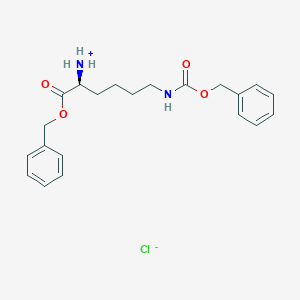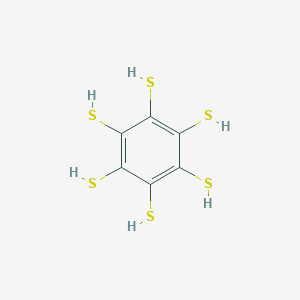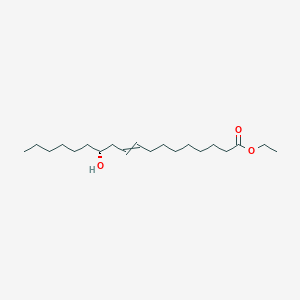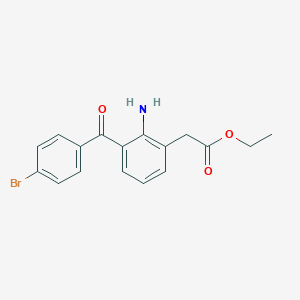
Bromfenac Ethyl Ester
Übersicht
Beschreibung
Bromfenac Ethyl Ester is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation . It is a derivative of bromfenac, an NSAID often used to relieve symptoms of rheumatoid arthritis and osteoarthritis . It is typically administered as an eye drop to treat inflammation and pain associated with cataract surgery .
Molecular Structure Analysis
The molecular formula for Bromfenac Ethyl Ester is C17H16BrNO3 . It has a molecular weight of 362.22 g/mol . The IUPAC name for Bromfenac Ethyl Ester is ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate .Chemical Reactions Analysis
Esters, including Bromfenac Ethyl Ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can be converted into carboxylic acids through a process known as hydrolysis .Physical And Chemical Properties Analysis
Bromfenac Ethyl Ester is a pale yellow crystalline powder that is soluble in organic solvents like ethanol and methanol . It has a relatively short half-life of approximately 2 hours, meaning that it is quickly metabolized and eliminated from the body .Wissenschaftliche Forschungsanwendungen
Application in Ophthalmology
Specific Scientific Field
The specific scientific field for this application is Ophthalmology .
Summary of the Application
Bromfenac Ethyl Ester is used in the treatment of postoperative inflammation in patients who have undergone cataract extraction . It is applied to the affected eye(s) once daily beginning 1 day prior to cataract surgery, continued on the day of surgery, and throughout the first 14 days of the postoperative period .
Methods of Application or Experimental Procedures
A high-performance thin-layer chromatography (HPTLC) method was developed and validated for the estimation of bromfenac in ophthalmic solution . Diclofenac sodium was used as an internal standard (IS) because of its structural resemblance with bromfenac to develop a more accurate and precise method . Silica gel 60 F254 HPTLC plates were used to separate bromfenac from the formulation with a mobile phase consisting of toluene-ethyl acetate-glacial acetic acid (65:35:0.2, V/V) . Densitometric scanning was performed at 274 nm after the HPTLC plates were air-dried .
Summary of Results or Outcomes
Well-resolved bands and good peak shapes were obtained for both bromfenac and diclofenac sodium, with retention factor (RF) values of 0.28 and 0.44, respectively . The drug shows linearity in the concentration range of 60‒270 ng/band and the correlation coefficient was found to be 0.999 . The mean percent recovery of bromfenac was found to be 100.7% . The limit of detection and limit of quantification values for bromfenac were found to be 7.4 ng/band and 22.5 ng/band, respectively .
Application in Analytical Method Development
Specific Scientific Field
The specific scientific field for this application is Analytical Chemistry .
Summary of the Application
Bromfenac Ethyl Ester can be used for the analytical method development, validation, and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Bromfenac .
Methods of Application or Experimental Procedures
Bromfenac Ethyl Ester is used as a reference standard in the analytical method development . It can be used to develop more accurate and precise methods for the estimation of bromfenac in various formulations .
Summary of Results or Outcomes
The use of Bromfenac Ethyl Ester as a reference standard can help in achieving accurate and precise results in the analytical method development .
Application in Drug Delivery Systems
Specific Scientific Field
The specific scientific field for this application is Pharmaceutical Sciences .
Summary of the Application
Bromfenac Ethyl Ester has potential applications in the development of drug delivery systems, specifically in the formation of organogels .
Methods of Application or Experimental Procedures
Organogels are semi-solid preparations that have an immobilized external apolar phase . Bromfenac Ethyl Ester, as an organogelator, can be used to immobilize a variety of apolar solvents .
Summary of Results or Outcomes
The use of Bromfenac Ethyl Ester in the formation of organogels can lead to the development of new drug delivery systems . The thermo-reversible property of the organogels has generated much interest for the potential use of the organogels as drug-delivery system .
Application in Synthetic Organic Chemistry
Specific Scientific Field
The specific scientific field for this application is Synthetic Organic Chemistry .
Summary of the Application
Bromfenac Ethyl Ester, as a subclass of acetals known as hemiacetal esters (HAEs) or esteracetals, has been used in organic synthesis . This functionality has been mostly exploited as a temporary protecting group for carboxylic acids .
Methods of Application or Experimental Procedures
The function of Bromfenac Ethyl Ester was first reported by Claisen in 1898 from a condensation between a carboxylic acid and an acetal . It has been used extensively in the past 40 years, mostly in the polymer field .
Summary of Results or Outcomes
The use of Bromfenac Ethyl Ester in synthetic organic chemistry has improved the solubility of polyacids in solvents, facilitated polymerization reactions, and enhanced the stability of epoxy-acid coating solutions while allowing the release of the reactive acid group upon heating or acidic hydrolysis .
Application in Industrial Chemistry
Specific Scientific Field
The specific scientific field for this application is Industrial Chemistry .
Summary of the Application
Esters, including Bromfenac Ethyl Ester, are used in a variety of industrial applications . For instance, they are used as solvents and as plasticizers to keep polymers from becoming brittle .
Methods of Application or Experimental Procedures
In industrial applications, Bromfenac Ethyl Ester can be used directly or as a component in a mixture of compounds . The specific methods of application vary depending on the industrial process .
Summary of Results or Outcomes
The use of Bromfenac Ethyl Ester in industrial applications contributes to the effectiveness of various industrial processes, such as improving the flexibility of polymers .
Application in Flavor Chemistry
Specific Scientific Field
The specific scientific field for this application is Flavor Chemistry .
Summary of the Application
Esters, including Bromfenac Ethyl Ester, are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .
Methods of Application or Experimental Procedures
In flavor chemistry, Bromfenac Ethyl Ester can be used directly or in combination with other flavor compounds to create specific flavors or fragrances .
Summary of Results or Outcomes
The use of Bromfenac Ethyl Ester in flavor chemistry contributes to the creation of a wide variety of flavors and fragrances, enhancing the sensory experience of various products .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBAFRHKOXZRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromfenac Ethyl Ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

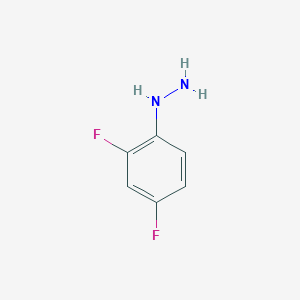
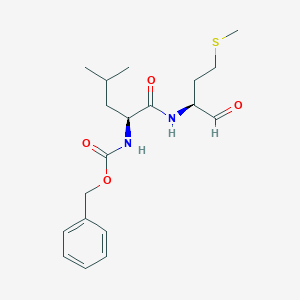
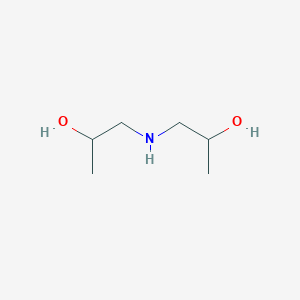
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
